molecular formula C17H18N4OS B307621 3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane

3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane

Cat. No. B307621
M. Wt: 326.4 g/mol
InChI Key: VKXYHUFFIIWQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoxazepine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes that are involved in the biosynthesis of DNA, RNA, and proteins. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane in lab experiments is its potent anticancer activity. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the research on 3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane. One of the significant areas of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to evaluate its safety and efficacy in vivo.
Conclusion:
In conclusion, 3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane is a promising compound with significant potential applications in various scientific fields. Its potent anticancer activity and relatively easy synthesis make it an attractive compound for research purposes. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane involves a multistep process that includes the reaction of various reagents. The most common method of synthesis involves the reaction of 2-mercaptobenzoxazole with allyl bromide in the presence of a base to form the intermediate product. This intermediate is then reacted with 1,2,4-triazine to produce the final product.

Scientific Research Applications

3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancers.

properties

Product Name

3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-prop-2-enylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclopentane]

InChI

InChI=1S/C17H18N4OS/c1-2-11-23-16-18-15-14(20-21-16)12-7-3-4-8-13(12)19-17(22-15)9-5-6-10-17/h2-4,7-8,19H,1,5-6,9-11H2

InChI Key

VKXYHUFFIIWQKD-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCC4)N=N1

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCC4)N=N1

Origin of Product

United States

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